![molecular formula C8H10N4O3S B2630309 N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide CAS No. 1010929-95-9](/img/structure/B2630309.png)
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)acetamide is an organic building block . It’s a technical grade compound with a molecular weight of 102.14 . It’s used in the preparation of mixed two-component monolayers on glassy carbon .
Synthesis Analysis
The synthesis of similar compounds, such as N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, involves the reaction of nitrous acid and secondary amines .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane, is planar with N-N and N-O distances of 132 and 126 pm, respectively .Chemical Reactions Analysis
N-AMINOETHYLPIPERAZINE, a compound with a similar structure, neutralizes acids to form salts plus water in exothermic reactions .Physical And Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallized from dioxane/Et2O . It’s soluble in H2O, Et2O and *C6H6 .Scientific Research Applications
Microbial Degradation of Sulfonamides
A study explored the microbial degradation of sulfonamides, including N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, in Microbacterium sp. strain BR1. The degradation process involved unusual pathways like ipso-hydroxylation, leading to fragmentation of the parent compound and the release of various metabolites. This insight is crucial for understanding the environmental fate of such substances and their potential role in propagating antibiotic resistance (Ricken et al., 2013).
Applications in Analytical Chemistry
Fluorescent Labeling Reagents
Fluorogenic and fluorescent labeling reagents with a benzofurazan (2,1,3-benzoxadiazole) skeleton, closely related to N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide, have been reviewed for their applications. These reagents, such as NBD-F, DBD-F, and others, are used extensively for their reactivity, fluorescence characteristics, and sensitivity in analyzing various analytes (Uchiyama et al., 2001).
Applications in Pharmaceutical Chemistry
Sulfonamide as a Functional Group in Drug Design
The significance of the sulfonamide group in medicinal chemistry is highlighted in a review. It discusses the presence of this group in various drugs, particularly sulfonamide antibacterials, and its role as an isostere of the carboxylic acid group. The review also addresses misconceptions related to sulfonamide group-related allergies and emphasizes its importance and safety in drug design (Kalgutkar et al., 2010).
Synthesis and Application of Fluorogenic Reagents
A study focused on the development of water-soluble fluorogenic reagents having a 2,1,3-benzoxadiazole structure, closely related to the chemical . These reagents showed promising applications in fluorescence detection and determination of peptides, highlighting their potential in biochemical analyses (Kajiro et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-2,1,3-benzoxadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c9-4-5-10-16(13,14)7-3-1-2-6-8(7)12-15-11-6/h1-3,10H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFBTXFVPBLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.